

A Comprehensive Technical Guide to Ketoitraconazole

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Compound of Interest		
Compound Name:	Keto-itraconazole	
Cat. No.:	B608329	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keto-itraconazole is a primary active metabolite of the broad-spectrum antifungal agent, Itraconazole. As a key product of hepatic metabolism, **Keto-itraconazole** plays a significant role in the overall pharmacological profile of its parent drug. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological relevance of **Keto-itraconazole**, with a focus on its formation and analytical determination.

Chemical Structure and Identification

Keto-itraconazole is structurally similar to its parent compound, Itraconazole, with the key difference being the oxidation of a hydroxyl group to a ketone.

Chemical Name: 4-(4-(4-(4-(((2S,4R)-2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one[1]

Synonyms: Keto-ITZ, Keto itraconazole[1]



Identifier	Value
CAS Number	112560-33-5[1]
Molecular Formula	C35H36Cl2N8O5[1]
Molecular Weight	719.62 g/mol [1]
InChI Key	GZEZATDDANETAV-CEAPFGRNSA-N[1]
SMILES	CC(C(=0)C)N1C(=0)N(C=N1)C2=CC=C(C=C2) N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO INVALID-LINK(C7=C(C=C(C=C7)CI)CI)O5

Physicochemical and Pharmacokinetic Properties

Keto-itraconazole exhibits distinct physicochemical and pharmacokinetic properties that influence its biological activity and disposition.

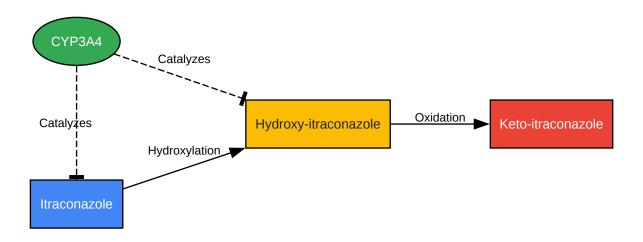
Property	Value	Reference
Appearance	Off-White Solid	[2]
Solubility	Soluble in DMSO	[1]
Unbound Km for CYP3A4	1.4 nM	[3][4]
Intrinsic Clearance (CLint)	62.5 ml/min/nmol CYP3A4	[3][4]
Unbound IC50 for CYP3A4	7.0 nM	[3][4]
Plasma Protein Binding (free fraction)	5.3% ± 0.7%	[5]

Biological Formation and Signaling Pathway

Keto-itraconazole is formed in vivo through the metabolism of Itraconazole, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. Itraconazole itself is a potent inhibitor of CYP3A4, and its metabolites, including **Keto-itraconazole**, also contribute significantly to this inhibition.[2][3][4] The metabolic cascade involves the initial



hydroxylation of Itraconazole to Hydroxy-itraconazole, which is then further oxidized to **Keto-itraconazole**.



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Metabolic pathway of Itraconazole to **Keto-itraconazole**.

Experimental Protocols Chemical Synthesis of Keto-itraconazole

A specific, detailed experimental protocol for the chemical synthesis of **Keto-itraconazole** is not readily available in the public domain. Its preparation is primarily achieved through biological conversion from Itraconazole or its hydroxylated metabolite. For research purposes, custom synthesis by specialized chemical suppliers is the most common route of acquisition.

Analytical Determination of Keto-itraconazole by HPLC-UV

This protocol outlines a general method for the quantification of **Keto-itraconazole** in biological matrices, adapted from published methods for Itraconazole and its metabolites.

Objective: To determine the concentration of **Keto-itraconazole** in a given sample using Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection.

Materials:

Keto-itraconazole reference standard



- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or ammonium acetate for pH adjustment
- Methanol (for sample preparation)
- Internal Standard (e.g., another azole antifungal not present in the sample)
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- HPLC system with a UV detector, pump, and autosampler
- Centrifuge
- Vortex mixer

Procedure:

- Preparation of Mobile Phase:
 - Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with phosphoric acid) in a ratio of approximately 60:40 (v/v).
 - Degas the mobile phase using sonication or vacuum filtration.
- Preparation of Standard Solutions:
 - Prepare a stock solution of **Keto-itraconazole** (e.g., 1 mg/mL) in methanol.
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 10 ng/mL to 1000 ng/mL).
 - Prepare a stock solution of the internal standard in methanol. Add a fixed concentration of the internal standard to all standard and sample solutions.

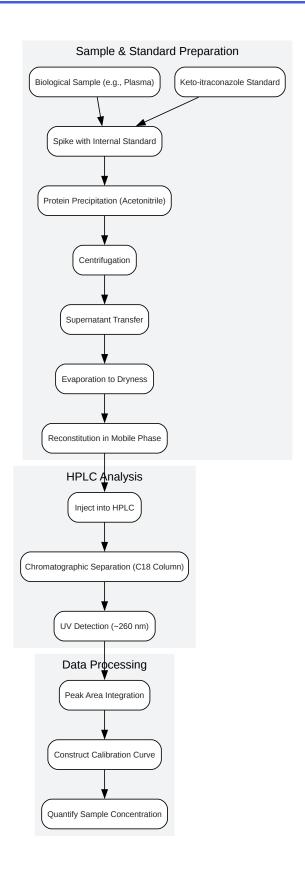


- Sample Preparation (Plasma/Serum):
 - \circ To 100 μ L of the plasma or serum sample, add 200 μ L of acetonitrile containing the internal standard.
 - Vortex the mixture for 1 minute to precipitate proteins.
 - Centrifuge the mixture at 10,000 x g for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- HPLC Analysis:
 - Set the flow rate of the mobile phase to 1.0 mL/min.
 - Set the UV detector wavelength to approximately 260 nm.
 - Inject 20 μL of the prepared standard and sample solutions into the HPLC system.
 - Record the chromatograms and integrate the peak areas for **Keto-itraconazole** and the internal standard.

Quantification:

- Construct a calibration curve by plotting the ratio of the peak area of Keto-itraconazole to the peak area of the internal standard against the concentration of the Keto-itraconazole standards.
- Determine the concentration of **Keto-itraconazole** in the samples by interpolating their peak area ratios on the calibration curve.





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Workflow for the analytical determination of **Keto-itraconazole**.



Conclusion

Keto-itraconazole is a crucial metabolite in the pharmacology of Itraconazole. Its formation via CYP3A4-mediated metabolism and its own potent inhibitory effect on this enzyme highlight the complex pharmacokinetic interactions of the parent drug. Understanding the chemical and biological properties of **Keto-itraconazole** is essential for researchers and drug development professionals working with azole antifungals and investigating drug-drug interactions involving the CYP3A4 pathway. The analytical methods outlined in this guide provide a framework for the accurate quantification of this important metabolite in various research settings.

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